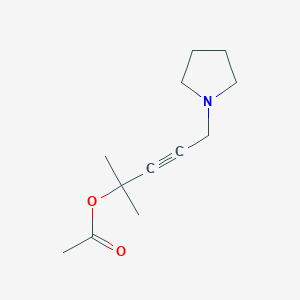![molecular formula C21H23N5O2 B5604668 (3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)
(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the chemical structure of interest often involves condensation reactions, Michael addition, and the use of specific catalysts to achieve the desired configuration. For instance, a series of compounds with antibacterial activity were synthesized through the condensation of amines and oxadiazoles, demonstrating the potential pharmacophoric structures in the molecules for developing antibacterial drugs (Guo-qiang Hu et al., 2005). Similarly, the reaction of oxadiazole derivatives with diketones under specific conditions can lead to selective products, showcasing the versatility of synthesis methods involving these compounds (N. V. Obruchnikova et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, such as oxadiazole derivatives, is often determined using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods reveal the arrangements of atoms within the molecule and their stereochemical relationships. For example, the structural determination of pyrrolidine-2,3-dione derivatives from related compounds has been achieved, illustrating the utility of advanced spectroscopic methods in understanding complex molecular structures (N. Nguyen et al., 2023).
Chemical Reactions and Properties
Compounds containing oxadiazole and pyrrolidine moieties are known for their reactivity and the variety of chemical reactions they can undergo. These reactions are instrumental in synthesizing novel derivatives with potential biological activities. For example, microwave-assisted synthesis in water has been used to produce pyrazolo[3,4-b]pyridine derivatives, showcasing the efficiency of modern synthetic methods (Efraín Polo et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline behavior, are crucial for their practical applications. Studies have shown that the incorporation of specific functional groups can dramatically influence these properties, making them suitable for various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are essential for understanding the utility of these compounds. The formation of complexes with ZnCl2, for example, can enhance the fluorescent properties of the compounds, indicating potential applications in materials science and bioimaging (L. Hiscock et al., 2019).
Eigenschaften
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c22-18-14-26(13-17(18)15-5-2-1-3-6-15)20(27)8-4-7-19-24-21(25-28-19)16-9-11-23-12-10-16/h1-3,5-6,9-12,17-18H,4,7-8,13-14,22H2/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNQGLFDOLKOC-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(butylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5604596.png)

![phenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5604600.png)
![1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)
![(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)
![4-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5604621.png)

![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5604628.png)

![N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]methyl}aniline](/img/structure/B5604646.png)
![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)